3-Bromo-2-chloro-5-methylpyridine
Overview
Description
3-Bromo-2-chloro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals and other biologically active molecules. The presence of multiple halogens on the pyridine ring makes these compounds versatile intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex due to the need for regioselective halogenation. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are a type of halogen exchange process . This method allows for the introduction of different halogens at specific positions on the pyridine ring. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions to introduce various functional groups onto the pyridine core . These methods are crucial for the synthesis of 3-Bromo-2-chloro-5-methylpyridine and related compounds.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the positions of the halogen atoms on the pyridine ring, which can significantly influence the reactivity and physical properties of the molecules. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro pyridine shows that the pyridine and phenol rings are nearly coplanar, which could affect its reactivity . The positioning of halogens also affects the molecular geometry, as seen in the case of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, where two symmetry-independent molecules exhibit no significant differences in bond lengths and angles .
Chemical Reactions Analysis
The reactivity of halogen atoms in halogenated pyridines is a key aspect of their chemistry. For example, the migration of halogen atoms during reactions can lead to the formation of different isomers, as seen in the rearrangement of halogen atoms in dihydroxypyridine derivatives . The chemoselective functionalization of halopyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, can lead to selective substitution at specific positions, which is crucial for the synthesis of complex molecules . The reactivity of the halogen atoms can also be influenced by the presence of other substituents on the pyridine ring, as demonstrated by the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight of the compounds, as seen in the crystal structure analysis of the Schiff base compound . The electronic properties, such as the HOMO-LUMO gap, electronegativity, and chemical potential, can be calculated using quantum mechanical methods, providing insights into the reactivity and stability of the molecules . Additionally, the spectroscopic properties, including IR and NMR spectra, are essential for the characterization of these compounds . The halogen atoms also contribute to the potential biological activity of the molecules, as they can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are important in drug-receptor interactions .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-chloro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRJFOYJNIKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301315 | |
Record name | 3-bromo-2-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-methylpyridine | |
CAS RN |
17282-03-0 | |
Record name | 3-Bromo-2-chloro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17282-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-5-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17282-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.